molecular formula C11H13NO B2959796 2-(4-(Hydroxymethyl)phenyl)-2-methylpropanenitrile CAS No. 91132-15-9

2-(4-(Hydroxymethyl)phenyl)-2-methylpropanenitrile

Cat. No. B2959796
CAS RN: 91132-15-9
M. Wt: 175.231
InChI Key: MBMXRLPHIQBBHW-UHFFFAOYSA-N
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Description

The compound “2-(4-(Hydroxymethyl)phenyl)-2-methylpropanenitrile” is a biologically important alkylaminophenol compound . Alkylaminophenol compounds are a class of heterocycle compounds containing amine and phenol groups . They have been used frequently in cancer treatment due to their high antioxidant properties and the fact that they can be found through natural and synthetic ways .


Synthesis Analysis

This alkylaminophenol compound is synthesized by the Petasis reaction . The Petasis reaction is a reaction occurring between aldehyde, amine, and boronic acid . The reaction conditions are mild, making it preferred in many applications .


Molecular Structure Analysis

The structural analysis of the molecule is performed by FTIR, 1H, 13C NMR, and UV-Vis spectrometry and supported by the computational spectral studies . The structural properties and quantum chemical calculations are carried out using the density functional theory (DFT) at the B3LYP and B3PW91 level with a 6-311++G(d,p) basis set .


Chemical Reactions Analysis

The NMR data are calculated by means of the GIAO method; the TD–DFT method is used for UV-Vis spectroscopy . In addition, the electronic and structural properties (bond lengths, dihedral and bond angles), HOMO and LUMO energies, NLO analysis, thermodynamic parameters (rotation constants, entropy, thermal energy, thermal capacity), vibrational frequencies, electrostatic potential (MEP), excitation energies, Mulliken atomic charges, and oscillator strengths are investigated .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound include its structural properties and quantum chemical calculations . These properties are carried out using the density functional theory (DFT) at the B3LYP and B3PW91 level with a 6-311++G(d,p) basis set .

Scientific Research Applications

Synthesis Applications

The compound 2-(4-(Hydroxymethyl)phenyl)-2-methylpropanenitrile plays a pivotal role in the synthesis of a wide range of biologically active compounds and materials. For instance, it is used in the synthesis of 4-arylcoumarins through Cu-catalyzed hydroarylation with arylboronic acids. This method allows for the efficient creation of compounds with potential biological activities, highlighting the compound's versatility in organic synthesis and the production of natural and artificial compounds (Yoshihiko Yamamoto & N. Kirai, 2008).

Material Science Applications

In material science, this compound serves as a precursor for novel cofacial bismetallophthalocyanines and their water-soluble derivatives. These compounds exhibit unique electrochemical and electrical properties, making them suitable for various applications, including sensors and semiconductors. The synthesis process involves complex cyclotetramerization reactions, demonstrating the compound's contribution to the development of advanced materials with specialized functions (Metin Özer et al., 2007).

Biotechnological Production

The biotechnological production of multi-methylated phenylpropanoids showcases another application area. An engineered Escherichia coli–Streptomyces cocultivation system utilizing the compound demonstrates high-yield microbial production of these bioactive compounds. This innovative approach not only enhances the production efficiency of valuable phenylpropanoids but also opens new avenues for their application in pharmaceuticals and nutraceuticals, underscoring the compound's role in facilitating sustainable and efficient production methods (Heqing Cui et al., 2019).

Catalysis and Chemical Reactions

The compound is instrumental in catalytic processes as well, such as in the selective mono-methylation of phenylacetonitrile to produce 2-phenylpropionitrile, a key intermediate in pharmaceutical synthesis. This process leverages novel catalysts for high selectivity and efficiency, demonstrating the compound's utility in facilitating important chemical transformations for drug development (Jayaram Molleti & G. Yadav, 2017).

Future Directions

The discovery of new compounds having the antiproliferative action against cancer cells is very important . Therefore, future directions could include further investigation and exploration of alkylaminophenol compounds’ potential in cancer research, which would contribute to their potential application as novel therapeutic agents.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

In biochemical reactions, 2-(4-(Hydroxymethyl)phenyl)-2-methylpropanenitrile could potentially interact with various enzymes, proteins, and other biomolecules. The nature of these interactions would depend on the specific chemical structure of the compound, including the presence of the hydroxymethyl group and the nitrile group . Without specific experimental data, it is challenging to predict the exact nature of these interactions.

Molecular Mechanism

The molecular mechanism of action of this compound would depend on its biochemical properties and cellular effects. It could potentially exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . These are general possibilities and the specific mechanisms would need to be determined experimentally.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound could potentially change over time. This could include changes in the compound’s stability, degradation, and long-term effects on cellular function. Experimental studies would be needed to determine these temporal effects .

Dosage Effects in Animal Models

The effects of this compound could potentially vary with different dosages in animal models . This could include threshold effects, as well as potential toxic or adverse effects at high doses. Specific experimental studies would be needed to determine these dosage effects.

Metabolic Pathways

This compound could potentially be involved in various metabolic pathways . This could include interactions with enzymes or cofactors, and effects on metabolic flux or metabolite levels. The specific metabolic pathways involved would need to be determined experimentally.

Transport and Distribution

The transport and distribution of this compound within cells and tissues would likely depend on its chemical properties and interactions with transporters or binding proteins . The specific details of its transport and distribution would need to be determined experimentally.

Subcellular Localization

The subcellular localization of this compound would depend on its chemical properties and interactions with cellular components . This could potentially include targeting signals or post-translational modifications that direct it to specific compartments or organelles. The specific details of its subcellular localization would need to be determined experimentally.

properties

IUPAC Name

2-[4-(hydroxymethyl)phenyl]-2-methylpropanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO/c1-11(2,8-12)10-5-3-9(7-13)4-6-10/h3-6,13H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBMXRLPHIQBBHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C#N)C1=CC=C(C=C1)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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